

H-DL-Cys.HCI: A Comprehensive Material Safety Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

H-DL-Cys.HCI, or DL-Cysteine hydrochloride (CAS Number: 10318-18-0), is a racemic mixture of the hydrochloride salt of the amino acid cysteine.[1][2][3] It is a crucial compound in various research and development applications, including pharmaceutical development, cell culture, and biochemical studies.[2] Understanding its material safety profile is paramount for ensuring safe handling and experimental reproducibility. This technical guide provides an in-depth overview of the material safety data for **H-DL-Cys.HCI**, tailored for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and key safety protocols are visualized using logical diagrams.

Chemical and Physical Properties

This section details the key physical and chemical properties of DL-Cysteine hydrochloride. These properties are essential for proper handling, storage, and use in experimental settings.

Property	Value	Source
Molecular Formula	C3H8CINO2S	[4]
Molecular Weight	157.61 g/mol	
Appearance	White crystalline powder	-
Melting Point	109-112 °C	-
Boiling Point	389.7°C at 760 mmHg	-
Solubility	Soluble in water	-
Storage Temperature	Room temperature, in an inert atmosphere	_
Sensitivity	Air sensitive and hygroscopic	-

Toxicological Information

The toxicological profile of **H-DL-Cys.HCI** is crucial for assessing its potential health effects. The following table summarizes the available acute toxicity data.

Metric	Value	Species	Route	Source
LD50 (Lethal Dose, 50%)	>2,000 mg/kg bw	Rat	Oral	
LC50 (Lethal Concentration, 50%)	>100 mg/l (96 h)	Fish (Danio rerio)	-	
EC50 (Effective Concentration, 50%)	>100 mg/l (48 h)	Crustacea (Daphnia magna)	-	
EC50 (Effective Concentration, 50%)	>100 mg/l (72 h)	Algae/aquatic plants (Pseudokirchneri ella subcapitata)	-	

Toxicological Summary:

- Acute Toxicity: Not classified as acutely toxic.
- Skin Corrosion/Irritation: Causes skin irritation.
- Serious Eye Damage/Irritation: Causes serious eye irritation.
- Respiratory or Skin Sensitization: Not likely to have sensitizing potential.
- Germ Cell Mutagenicity: Not expected to cause germ cell mutagenicity.
- Carcinogenicity: Not expected to have carcinogenic potential for humans. No component is listed as a carcinogen by IARC or NTP.
- Reproductive Toxicity: The Registry of Toxic Effects of Chemical Substances (RTECS)
 contains reproductive data for this substance.
- Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
- Specific Target Organ Toxicity (Repeated Exposure): No effects known.

Hazard Identification and GHS Classification

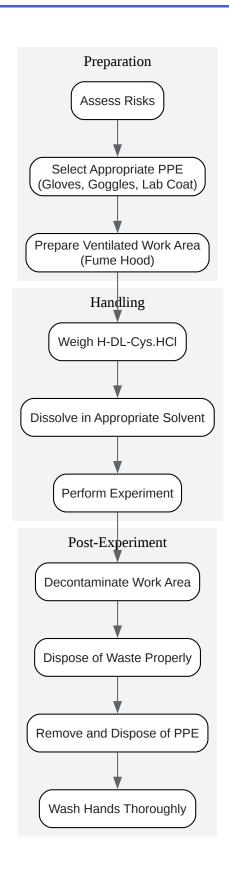
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)	3	H335: May cause respiratory irritation

GHS Pictogram:

• Palt text

Signal Word: Warning


Experimental Protocols & Handling

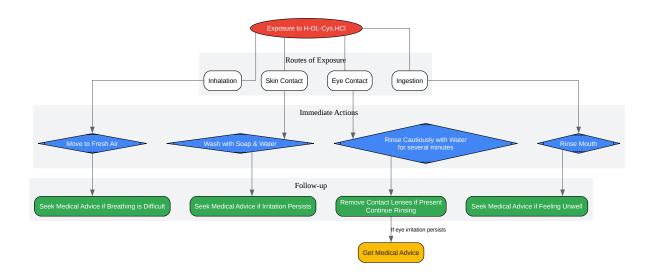
Due to the nature of material safety data sheets, detailed experimental protocols for toxicological studies are not publicly available. The provided data is a summary of results from standardized tests. For researchers conducting their own toxicological assessments, it is recommended to follow established OECD guidelines for chemical testing.

Personal Protective Equipment (PPE) and Handling Workflow:

The following diagram illustrates the recommended workflow for handling **H-DL-Cys.HCI** in a laboratory setting to minimize exposure and ensure safety.

Click to download full resolution via product page

Caption: Recommended workflow for safely handling H-DL-Cys.HCI.



First-Aid Measures

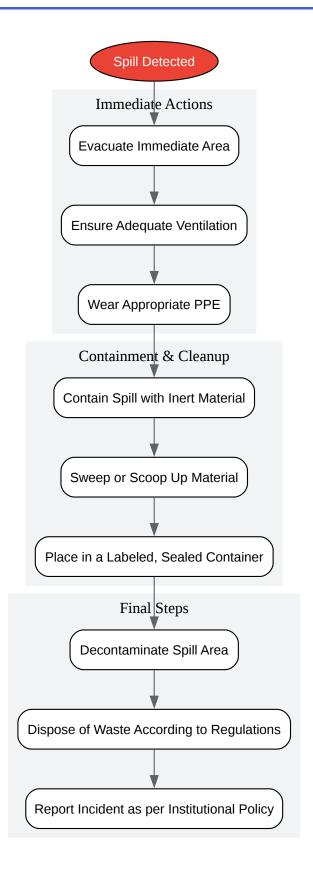
Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

First-Aid Decision Tree:

This diagram provides a logical flow for responding to different types of exposure to **H-DL-Cys.HCI**.

Click to download full resolution via product page

Caption: Decision tree for first-aid measures upon exposure.


Accidental Release Measures

In the event of a spill, a clear and systematic response is necessary to ensure the safety of laboratory personnel and the environment.

Spill Response Workflow:

The following diagram outlines the logical steps to take when responding to a spill of **H-DL-Cys.HCI**.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. DL-Cysteine hydrochloride | 10318-18-0 [amp.chemicalbook.com]
- 2. L-Cysteine hydrochloride monohydrate CD Formulation [formulationbio.com]
- 3. scbt.com [scbt.com]
- 4. H-DL-Cys-OH·HCl DL-Cysteine hydrochloride [chembk.com]
- To cite this document: BenchChem. [H-DL-Cys.HCl: A Comprehensive Material Safety Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555959#h-dl-cys-hcl-material-safety-data-sheet-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com